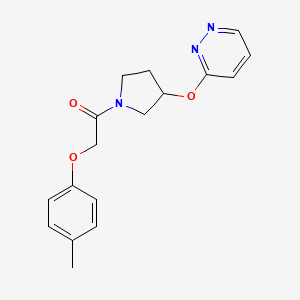

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone is a chemical compound that is used in scientific research. It is a potent and selective inhibitor of a protein called PDE10A, which is involved in the regulation of dopamine and cAMP signaling pathways.

Aplicaciones Científicas De Investigación

Amine-Constrained Pyridazinone Histamine H3 Receptor Antagonists

A study by Sundar et al. (2011) discusses a series of constrained amine analogs of a potent H3R antagonist, leading to the identification of a new class of (S)-2-pyrrolidin-1-ylmethyl-1-pyrrolidinyl amides. These compounds were synthesized to improve pharmacokinetic profiles, which could suggest potential applications in designing receptor antagonists with improved drug-like properties for neurological or inflammatory conditions (Sundar et al., 2011).

Magnesium and Zinc Complexes with N,O-Bidentate Ligands

Wang et al. (2012) explored magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands for the immortal ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and lactide (L-LA). This indicates potential applications in polymer synthesis, offering insights into the utilization of pyridine derivatives in catalysis for polymerization processes (Wang et al., 2012).

DNA Binding and Cytotoxicity of Cu(II) Complexes

Kumar et al. (2012) synthesized and characterized Cu(II) complexes of tridentate ligands, demonstrating DNA binding propensity and cytotoxicity against different cancer cell lines. This suggests potential applications in the development of chemotherapeutic agents and DNA interaction studies (Kumar et al., 2012).

Pt-Catalyzed Cyclization for Heterocycle Synthesis

Smith et al. (2007) described a Pt(II)-catalyzed method for synthesizing indolizines, pyrrolones, and indolizinones, indicating the utility of pyridine derivatives in facilitating the synthesis of complex heterocycles. This research highlights potential applications in pharmaceuticals and materials science (Smith et al., 2007).

Synthesis and Antiviral Activity of Pyrazolo[3,4-b]pyridine Derivatives

Attaby et al. (2006) reported on the synthesis and evaluation of antiviral activities of pyrazolo[3,4-b]pyridine derivatives, providing a foundation for the development of new antiviral agents. This study underscores the potential of pyridine-based compounds in antiviral drug development (Attaby et al., 2006).

Propiedades

IUPAC Name |

2-(4-methylphenoxy)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-13-4-6-14(7-5-13)22-12-17(21)20-10-8-15(11-20)23-16-3-2-9-18-19-16/h2-7,9,15H,8,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRMYCRHRLXEHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2379178.png)

![(5-Bromothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2379191.png)

![N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide](/img/structure/B2379192.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2379194.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2379195.png)